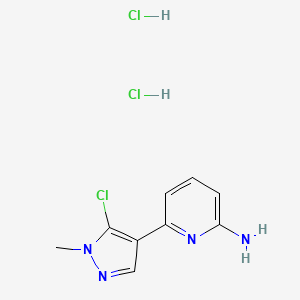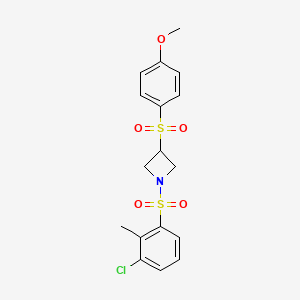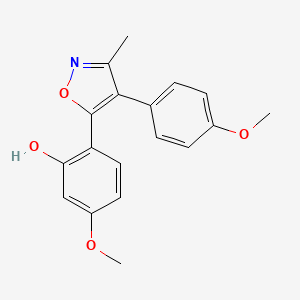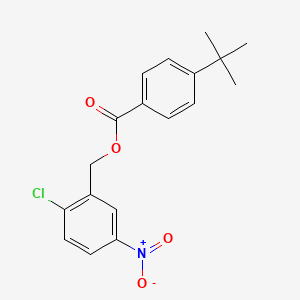
6-(5-Chloro-1-methylpyrazol-4-yl)pyridin-2-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Chloro-1-methylpyrazol-4-yl)pyridin-2-amine;dihydrochloride, also known as CMPD101, is a small molecule inhibitor that has been used in scientific research for its potential therapeutic applications. It has been found to have activity against various targets, including kinases, and has shown promise in preclinical studies.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 6-(5-Chloro-1-methylpyrazol-4-yl)pyridin-2-amine;dihydrochloride (EN300-26678656), focusing on six unique applications:
Kinase Inhibition Studies
This compound is often used in kinase inhibition studies due to its potential to inhibit various kinases. Kinases are enzymes that play crucial roles in cell signaling, and their dysregulation is associated with many diseases, including cancer. By studying the inhibitory effects of EN300-26678656 on specific kinases, researchers can develop targeted therapies for conditions like cancer and inflammatory diseases .
Cancer Research
EN300-26678656 has shown promise in cancer research, particularly in the development of new anticancer drugs. Its ability to inhibit specific kinases makes it a valuable tool for studying cancer cell proliferation and survival. Researchers use this compound to identify and validate new drug targets, leading to the development of more effective cancer treatments .
Neurodegenerative Disease Research
The compound is also utilized in the study of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. By inhibiting certain kinases involved in neuronal cell death and inflammation, EN300-26678656 helps researchers understand the molecular mechanisms underlying these diseases and develop potential therapeutic strategies .
Inflammatory Disease Research
EN300-26678656 is used to investigate the role of kinases in inflammatory diseases. Inflammation is a key factor in many chronic conditions, including rheumatoid arthritis and inflammatory bowel disease. By studying how this compound affects kinase activity, researchers can identify new targets for anti-inflammatory drugs and improve existing treatments .
Drug Metabolism and Pharmacokinetics
This compound is valuable in drug metabolism and pharmacokinetics studies. Researchers use it to understand how drugs are absorbed, distributed, metabolized, and excreted in the body. These studies are crucial for optimizing drug formulations and dosing regimens to enhance therapeutic efficacy and minimize side effects.
Structural Biology
EN300-26678656 is used in structural biology to study the three-dimensional structures of proteins and their interactions with small molecules. By crystallizing proteins in the presence of this compound, researchers can determine how it binds to its target proteins, providing insights into its mechanism of action and guiding the design of more potent and selective inhibitors.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 5-amino-pyrazoles, have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
5-amino-pyrazoles, a class of compounds to which our compound of interest belongs, have been used as synthetic building blocks in the synthesis of remarkable organic molecules with versatile functionalities . They are involved in a wide variety of reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
Result of Action
Compounds with similar structures have been known to cause significant changes at the molecular and cellular levels .
Action Environment
Such factors can significantly impact the action of similar compounds .
Propriétés
IUPAC Name |
6-(5-chloro-1-methylpyrazol-4-yl)pyridin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4.2ClH/c1-14-9(10)6(5-12-14)7-3-2-4-8(11)13-7;;/h2-5H,1H3,(H2,11,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEACGHLZTWKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NC(=CC=C2)N)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2817385.png)


![5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817391.png)
![(4-Phenyloxan-4-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2817392.png)
![3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2817394.png)
![2,4-dichloro-N-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]benzamide](/img/structure/B2817395.png)



![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2817403.png)


![2-(4-Fluorophenyl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2817408.png)